![molecular formula C10H14N6OS3 B4708991 N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4708991.png)
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide
Overview
Description
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide, also known as BTTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTTAA is a thioamide derivative that has been synthesized through a multi-step process involving the reaction of 5-butylthio-1,3,4-thiadiazole-2-amine and 1H-1,2,4-triazole-3-thiol with acetic anhydride.
Mechanism of Action
The mechanism of action of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in various disease processes. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, this compound has been shown to exhibit antioxidant activity and to have a protective effect on neurons. This compound has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide is its high purity and good yield, which makes it a useful compound for laboratory experiments. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research on N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is in the investigation of the mechanism of action of this compound and its potential targets in various disease processes. Finally, this compound may have potential applications in the development of novel drug delivery systems or as a tool for studying specific biochemical pathways.
Scientific Research Applications
N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where this compound has been shown to exhibit promising anti-cancer activity. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS3/c1-2-3-4-18-10-16-15-9(20-10)13-7(17)5-19-8-11-6-12-14-8/h6H,2-5H2,1H3,(H,11,12,14)(H,13,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBJNKXOIFLZCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(S1)NC(=O)CSC2=NC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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